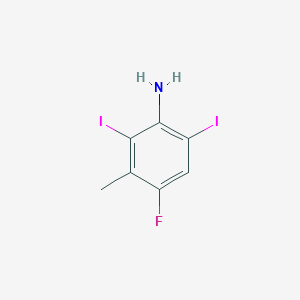
4-Fluoro-2,6-diiodo-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,6-diiodo-3-methylaniline is an aromatic amine compound characterized by the presence of fluorine, iodine, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,6-diiodo-3-methylaniline typically involves the halogenation of aniline derivatives. A common method includes the iodination of 4-fluoro-3-methylaniline using iodine and an oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure selective iodination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2,6-diiodo-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or iodine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like tin(II) chloride for reduction, and halogenating agents like iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Applications De Recherche Scientifique
4-Fluoro-2,6-diiodo-3-methylaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,6-diiodo-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of fluorine and iodine atoms enhances its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-methylaniline: Similar in structure but lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,6-Diiodoaniline: Lacks the fluorine and methyl groups, affecting its chemical properties and reactivity.
4-Chloro-2,6-diiodoaniline:
Uniqueness
4-Fluoro-2,6-diiodo-3-methylaniline is unique due to the combination of fluorine, iodine, and methyl groups on the benzene ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
85233-18-7 |
|---|---|
Formule moléculaire |
C7H6FI2N |
Poids moléculaire |
376.94 g/mol |
Nom IUPAC |
4-fluoro-2,6-diiodo-3-methylaniline |
InChI |
InChI=1S/C7H6FI2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |
Clé InChI |
LINHPIWZPMNBCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1F)I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
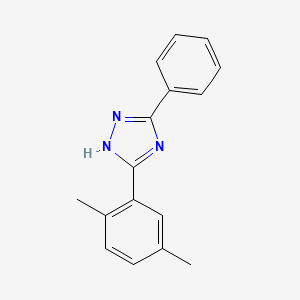
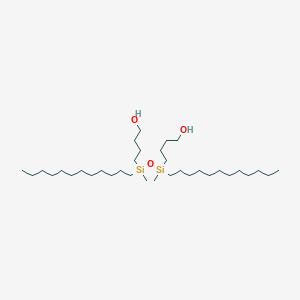
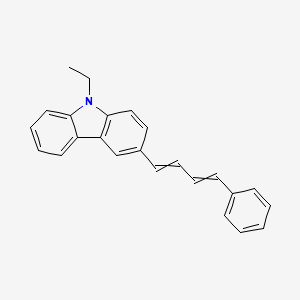
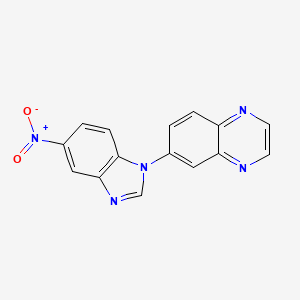
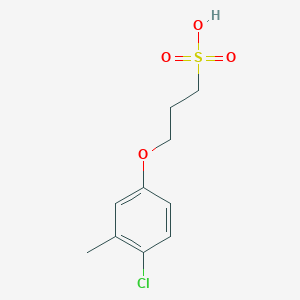
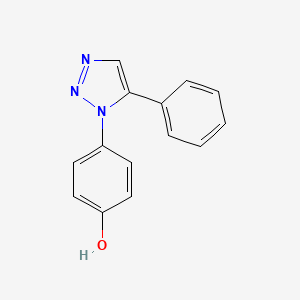
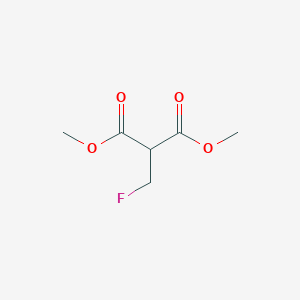
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
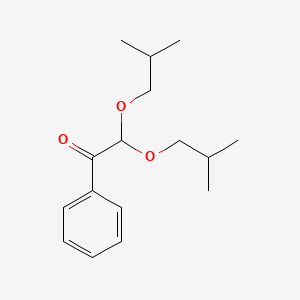
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
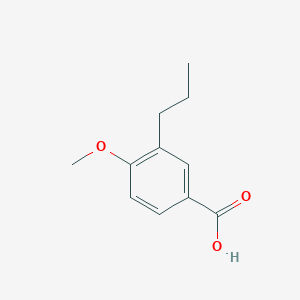
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
